molecular formula C13H18N2O3 B12313935 rac-benzyl (3R,4R)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate, trans

rac-benzyl (3R,4R)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate, trans

Cat. No.: B12313935
M. Wt: 250.29 g/mol
InChI Key: DFHWAMADCHWXNC-UHFFFAOYSA-N
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Description

rac-Benzyl (3R,4R)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate, trans is a chiral pyrrolidine derivative characterized by a racemic (rac) mixture of enantiomers. Its trans configuration places the hydroxy (C3) and methylamino (C4) groups on opposite sides of the pyrrolidine ring. Key properties include:

  • Molecular formula: C₁₃H₁₈N₂O₃
  • Molecular weight: 250.30 g/mol
  • Purity: ≥95% (as per commercial specifications) .

The benzyl carbamate group at position 1 acts as a protecting group, while the hydroxy and methylamino substituents confer hydrogen-bonding and nucleophilic properties. This compound is used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where stereochemical precision is critical.

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

benzyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate

InChI

InChI=1S/C13H18N2O3/c1-14-11-7-15(8-12(11)16)13(17)18-9-10-5-3-2-4-6-10/h2-6,11-12,14,16H,7-9H2,1H3

InChI Key

DFHWAMADCHWXNC-UHFFFAOYSA-N

Canonical SMILES

CNC1CN(CC1O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-benzyl (3R,4R)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate, trans typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the pyrrolidine ring.

    Hydroxylation: Introduction of the hydroxyl group at the 3-position of the pyrrolidine ring.

    Methylamination: Introduction of the methylamino group at the 4-position.

    Carboxylation: Introduction of the carboxylate group at the 1-position.

    Benzylation: Introduction of the benzyl group at the nitrogen atom.

The reaction conditions often involve the use of catalysts such as palladium on carbon and solvents like methanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

rac-benzyl (3R,4R)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate, trans undergoes various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the carbonyl group back to a hydroxyl group.

    Substitution: Replacement of the benzyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include alkyl halides and nucleophiles.

Major Products

Scientific Research Applications

rac-benzyl (3R,4R)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate, trans has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-benzyl (3R,4R)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate, trans involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to therapeutic effects, making it a valuable compound in drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Pyrrolidine Derivatives with Carbamate Protections

tert-Butyl (3R,4R)-3-Hydroxy-4-(Hydroxymethyl)Pyrrolidine-1-Carboxylate
  • Molecular formula: C₁₀H₁₉NO₄
  • Molecular weight : 217.26 g/mol
  • Key differences: Replaces the benzyl carbamate with a tert-butyl carbamate, reducing steric bulk. Substituents: Hydroxy (C3) and hydroxymethyl (C4) instead of hydroxy and methylamino.
  • Physical properties : Liquid at room temperature (density ~1.086 g/mL, boiling point 219–221°C) .
  • Applications: Intermediate in amino acid and drug synthesis; less reactive than benzyl-protected analogs due to tert-butyl stability .
rac-(3R,4R)-1-[(Benzyloxy)Carbonyl]-4-(Difluoromethyl)Pyrrolidine-3-Carboxylic Acid, Trans
  • Molecular formula: C₁₄H₁₅F₂NO₄
  • Molecular weight : 299.27 g/mol
  • Key differences :
    • Difluoromethyl group (C4) enhances lipophilicity and metabolic stability.
    • Carboxylic acid at C3 instead of hydroxy, altering acidity and metal-binding properties .
  • Applications: Potential use in fluorinated drug candidates (e.g., kinase inhibitors).

Pyrrolidine Derivatives with Heterocyclic Substituents

(±)-trans-Methyl 1-Benzyl-4-(6-Fluoropyridin-3-yl)Pyrrolidine-3-Carboxylate
  • Molecular formula : C₁₈H₂₀FN₂O₂ (estimated)
  • Methyl ester at C3 instead of hydroxy, reducing polarity .
  • Applications : Building block for kinase inhibitors or agrochemicals.
rac-(3R,4S)-1-Benzyl-4-(1-Methyl-1H-Pyrazol-4-yl)Pyrrolidine-3-Carboxylic Acid Dihydrochloride
  • Molecular formula : C₁₆H₂₁Cl₂N₃O₂
  • Molecular weight : 358.26 g/mol
  • Key differences :
    • Pyrazole ring (C4) enhances hydrogen-bonding and target specificity.
    • Dihydrochloride salt improves aqueous solubility .
  • Applications : Preclinical candidate for CNS or anti-inflammatory targets.

Physicochemical and Analytical Data

Property Target Compound tert-Butyl Analog Difluoromethyl Analog
Density (g/mL) Not reported 1.086 ~1.2 (estimated)
Boiling Point (°C) Not reported 219–221 >250 (decomposes)
FTIR Peaks (cm⁻¹) O-H (~3350), N-H (~3250) O-H (~3350) C-F (~1100–1200)
MS (m/z) 250.30 ([M+H]⁺) 217.26 ([M+H]⁺) 299.27 ([M+H]⁺)

The tert-butyl analog’s liquid state (vs. solid for benzyl derivatives) simplifies handling in flow chemistry. Fluorinated analogs exhibit distinct C-F IR stretches and higher molecular weights.

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